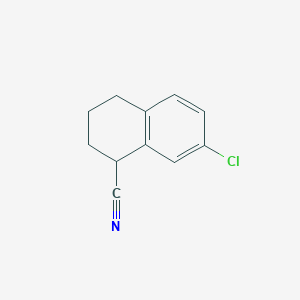

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Description

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a halogenated tetralin derivative featuring a chlorine substituent at position 7 and a cyano group (-CN) at position 1 of the partially hydrogenated naphthalene core. This compound is structurally distinct due to the electron-withdrawing effects of the chlorine and cyano groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCRWRSSCOMYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 7-chloro-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is used in a wide range of scientific research applications:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Groups |

|---|---|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | C₁₁H₁₀ClN | 191.66 g/mol | Cl (position 7), -CN (1) | Cyano, Chloro |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (a) | C₁₁H₁₂O₂ | 176.21 g/mol | -COOH (1) | Carboxylic acid |

| N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (b) | C₁₃H₁₈N₂O | 218.30 g/mol | -CONH(CH₂)₂NH₂ (1) | Carboxamide, Amine |

| 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (c) | C₁₁H₁₁N | 157.21 g/mol | -CN (1) | Cyano |

| 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (d) | C₁₄H₂₀ | 188.31 g/mol | 4×CH₃ (positions 1,1,4,7) | Methyl |

Key Observations:

- Polarity: The cyano group in the target compound increases polarity relative to methyl-substituted analogs (e.g., compound d, XLogP3 ≈ 4.5 ), but less than carboxylic acid (compound a) or carboxamide (compound b) derivatives.

- Molecular Weight: The chloro and cyano groups contribute to a higher molecular weight (191.66 g/mol) compared to compound c (157.21 g/mol) and compound d (188.31 g/mol).

Physicochemical and Reactivity Profiles

- Solubility: The cyano group in the target compound likely reduces aqueous solubility compared to carboxylic acid (a) or carboxamide (b) derivatives but improves it relative to highly hydrophobic methylated analogs (d) .

- Reactivity: The chlorine substituent may direct electrophilic substitution reactions to the aromatic ring, while the cyano group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.

Biological Activity

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound classified as a naphthalene derivative. Its unique structure, featuring a chlorine atom at the 7th position and a nitrile group at the 1st position of the tetrahydronaphthalene ring, contributes to its diverse biological activities and applications in scientific research. This article explores the biological activity of this compound through various studies and findings.

- Chemical Formula : C_{11}H_{10}ClN

- CAS Number : 1225522-63-3

- Molecular Weight : 201.66 g/mol

The compound is characterized by its ability to engage in various chemical reactions, including oxidation, reduction, and substitution. These properties are crucial for its biological interactions.

The biological activity of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is primarily attributed to its structural components:

- Nitrile Group : Capable of forming hydrogen bonds with enzyme active sites or receptors.

- Chlorine Atom : Can participate in halogen bonding, influencing the compound's interaction with biomolecules.

These interactions can modulate various biochemical pathways, leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile. For instance:

- Study on Cancer Cell Lines : The compound exhibited notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. IC50 values were recorded at approximately 10 µM for MDA-MB-231 cells, indicating significant anticancer potential .

Enzyme Inhibition

The compound has also shown promise in inhibiting key enzymes involved in inflammatory pathways:

- Phospholipase A2 (PLA2) and Cyclooxygenases (COX-1 and COX-2) have been targeted by derivatives of this compound, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary investigations suggest that 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile may possess antimicrobial properties:

- In vitro Studies : The compound demonstrated activity against various bacterial strains, although specific data on MIC values is still under investigation.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry assessed several derivatives of tetrahydronaphthalene compounds for their anticancer efficacy. Among them, 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile was highlighted for its ability to induce apoptosis in cancer cells through modulation of the EGFR signaling pathway .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme interactions revealed that the nitrile group enhances binding affinity to various enzymes involved in metabolic pathways. This was particularly noted in studies focusing on COX inhibition where the compound exhibited competitive inhibition characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.